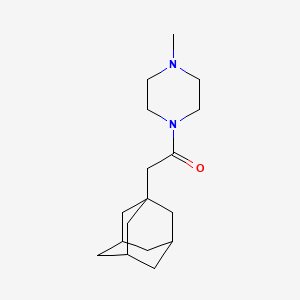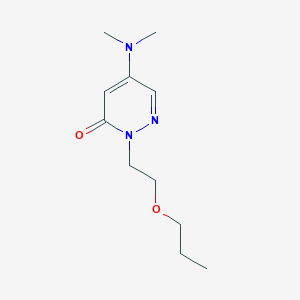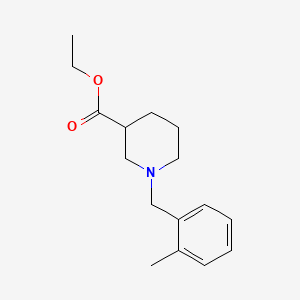
1-(1-adamantylacetyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantylacetyl)-4-methylpiperazine, also known as AAMP, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. AAMP is a piperazine derivative that has been synthesized through various methods and has been found to have diverse biochemical and physiological effects.
科学的研究の応用
1-(1-adamantylacetyl)-4-methylpiperazine has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, 1-(1-adamantylacetyl)-4-methylpiperazine has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-(1-adamantylacetyl)-4-methylpiperazine has been found to have anticancer properties and has been studied as a potential treatment for various types of cancer. In immunology, 1-(1-adamantylacetyl)-4-methylpiperazine has been found to have immunomodulatory effects and has been studied as a potential treatment for autoimmune diseases.
作用機序
The exact mechanism of action of 1-(1-adamantylacetyl)-4-methylpiperazine is not fully understood, but it has been found to act on various molecular targets, including ion channels, receptors, and enzymes. 1-(1-adamantylacetyl)-4-methylpiperazine has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. 1-(1-adamantylacetyl)-4-methylpiperazine has also been found to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
1-(1-adamantylacetyl)-4-methylpiperazine has been found to have diverse biochemical and physiological effects, including neuroprotective, anticancer, and immunomodulatory effects. 1-(1-adamantylacetyl)-4-methylpiperazine has been found to protect neurons from oxidative stress and excitotoxicity, which are involved in the pathogenesis of neurodegenerative diseases. 1-(1-adamantylacetyl)-4-methylpiperazine has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 1-(1-adamantylacetyl)-4-methylpiperazine has been found to modulate the activity of immune cells and cytokines, which are involved in the regulation of immune responses.
実験室実験の利点と制限
1-(1-adamantylacetyl)-4-methylpiperazine has several advantages for lab experiments, including its high purity and stability, and its diverse biological activities. However, 1-(1-adamantylacetyl)-4-methylpiperazine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assessments are necessary for the safe and effective use of 1-(1-adamantylacetyl)-4-methylpiperazine in lab experiments.
将来の方向性
There are several future directions for the study of 1-(1-adamantylacetyl)-4-methylpiperazine, including the elucidation of its exact mechanism of action, the optimization of its synthesis and purification methods, and the development of its therapeutic applications. 1-(1-adamantylacetyl)-4-methylpiperazine has the potential to be developed into a novel drug for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
Conclusion:
In conclusion, 1-(1-adamantylacetyl)-4-methylpiperazine is a novel compound that has been found to have diverse biochemical and physiological effects. 1-(1-adamantylacetyl)-4-methylpiperazine has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. 1-(1-adamantylacetyl)-4-methylpiperazine has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully explore the therapeutic potential of 1-(1-adamantylacetyl)-4-methylpiperazine and to develop it into a novel drug for the treatment of various diseases.
合成法
1-(1-adamantylacetyl)-4-methylpiperazine can be synthesized through various methods, including the reaction of 1-adamantylacetyl chloride with 4-methylpiperazine in the presence of a base, or the reaction of 1-adamantylacetic acid with 4-methylpiperazine in the presence of a coupling agent. The purity and yield of 1-(1-adamantylacetyl)-4-methylpiperazine can be improved through recrystallization and chromatography techniques.
特性
IUPAC Name |
2-(1-adamantyl)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-18-2-4-19(5-3-18)16(20)12-17-9-13-6-14(10-17)8-15(7-13)11-17/h13-15H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDAIEGQFDGCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantylacetyl)-4-methylpiperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-butoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5217927.png)
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5217939.png)
![1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine](/img/structure/B5217942.png)
![2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5217943.png)
![1-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5217951.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5217954.png)

![2-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5217973.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B5217981.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5217984.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5217986.png)
